

# Introduction: The Significance of Axial Chirality in Binaphthalenes

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## Compound of Interest

Compound Name: 1,2'-Binaphthalene

CAS No.: 4325-74-0

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Binaphthalene and its derivatives represent a cornerstone in modern chemistry, particularly in the realms of asymmetric catalysis, materials science, and drug development.[1] Their utility stems from a unique form of stereoisomerism known as atropisomerism, where hindered rotation around a single bond—in this case, the C1-C1' bond connecting the two naphthalene rings—gives rise to stable, non-superimposable, mirror-image conformations (enantiomers).[2] Unlike point chirality, which involves a stereogenic center, this axial chirality is a dynamic phenomenon. The thermodynamic stability of these isomers, quantified by the rotational energy barrier, dictates whether they are fleeting conformations or isolable, configurationally stable molecules.

This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of binaphthalene isomers, the state-of-the-art experimental and computational methodologies used to quantify this stability, and practical insights for researchers in the field. Understanding and predicting the rotational barrier is paramount for designing novel chiral ligands, catalysts, and pharmacologically active agents where a specific, stable three-dimensional arrangement is crucial for function.[3][4]

## Section 1: Foundational Principles of Thermodynamic Stability

The ability to isolate individual atropisomers depends on the magnitude of the free energy of activation ( $\Delta G^\ddagger$ ) for rotation around the chiral axis. A commonly accepted threshold for

separability at room temperature is a rotational barrier of approximately 93.5 kJ/mol (22.3 kcal/mol), which corresponds to a half-life of racemization ( $t_{1/2}$ ) of over 1000 seconds.[5] For many applications, much higher stability is required. For instance, the renowned ligand 1,1'-bi-2-naphthol (BINOL) possesses an exceptionally high rotational barrier (~40 kcal/mol), leading to a racemization half-life estimated at two million years at room temperature, making its enantiomers exceedingly stable.[3][6][7]

The primary factors influencing this barrier are:

- **Steric Hindrance:** This is the most critical determinant. The steric bulk of substituents at the ortho positions (2, 2', 8, and 8') of the naphthalene rings physically impedes rotation. Larger groups create a more congested transition state for rotation, thereby increasing the energy barrier. The removal of the peripheral aromatic rings, converting a binaphthyl system to a biphenyl system, drastically reduces steric hindrance and lowers the rotational barrier, decreasing optical stability.[5][8]
- **Bridging Elements:** The presence of a rigid bridge or tether connecting the two naphthalene units, such as in the formation of a dithiapine ring, can "lock" the atropisomers and prevent inversion, further enhancing their stability.[9]
- **Intramolecular Interactions:** Non-covalent interactions, such as hydrogen bonding, can influence the stability of both the ground state and the transition state. Theoretical studies have shown that intramolecular hydrogen bonds can, in some biaryl systems, stabilize the transition state and lower the rotational barrier.[10]
- **Electronic Effects & Solvation:** While secondary to steric effects, the electronic nature of substituents and the surrounding solvent environment can modulate the rotational barrier. However, experimental and computational studies on 1,1'-binaphthyl derivatives suggest that these factors have a relatively minor impact compared to the size of the ortho-substituents. [8]

## Section 2: Methodologies for Determining Rotational Barriers

A combination of experimental techniques and computational modeling provides a robust framework for quantifying the thermodynamic stability of binaphthalene atropisomers.

## Experimental Approaches

The core principle of experimental determination is to measure the rate of interconversion (racemization) between the enantiomers, from which the activation energy can be calculated using the Eyring equation.

### A. Thermal Racemization Kinetics

This classic method involves enriching one enantiomer and monitoring its conversion back to a racemic mixture over time at a constant, elevated temperature.

#### Protocol: Determination of Racemization Barrier via HPLC

- Preparation: Obtain an enantiomerically pure or enriched sample of the binaphthalene isomer. If starting with a racemate, perform chiral resolution.[\[11\]](#)[\[12\]](#)
- Instrumentation Setup: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable chiral stationary phase (e.g., polysaccharide-based columns) capable of separating the two enantiomers. Develop an isocratic or gradient elution method that provides baseline resolution.
- Sample Preparation: Dissolve a precise amount of the enantiomerically enriched sample in a high-boiling, inert solvent (e.g., 1,2-dichlorobenzene).
- Kinetic Run:
  - Place the sample vial in a thermostatically controlled heating block or oil bath set to the desired temperature (e.g., 170 °C).[\[13\]](#)
  - At regular time intervals (t), withdraw an aliquot of the solution, quench it by rapid cooling, and dilute it for HPLC analysis.
  - Inject the aliquot onto the chiral HPLC column and record the chromatogram.
- Data Analysis:
  - For each time point, determine the peak areas for the (R)- and (S)-enantiomers to calculate the enantiomeric excess (% ee).

- Plot  $\ln(\% ee)$  versus time (t). The slope of this line is equal to  $-k_{rac}$ , where  $k_{rac}$  is the rate constant for racemization.
- Use the Eyring equation to calculate the Gibbs free energy of activation ( $\Delta G^\ddagger$ ):  $\Delta G^\ddagger = -RT * \ln(k_{rac} * h / (k_B * T))$  where R is the gas constant, T is the absolute temperature, h is Planck's constant, and  $k_B$  is the Boltzmann constant.

## B. Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

For isomers with lower rotational barriers that interconvert rapidly at or near room temperature, DNMR is a powerful tool. As the temperature is raised, the separate NMR signals for the two enantiomers (in a chiral environment) or diastereotopic protons broaden, coalesce into a single broad peak, and then sharpen into an averaged signal. The coalescence temperature can be used to calculate the interconversion rate and, subsequently, the rotational barrier.

## Computational Chemistry Approaches

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the rotational barriers in biaryl systems.<sup>[14]</sup>  
<sup>[15]</sup>

### Protocol: DFT Calculation of Rotational Barrier

- **Software:** Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
- **Input Structure:** Build the 3D structure of the binaphthalene isomer of interest.
- **Ground State Optimization:**
  - Perform a full geometry optimization of the ground state (the stable, non-planar atropisomer) to find its lowest energy conformation.
  - A common and reliable level of theory for this purpose is B3LYP with a 6-31G(d,p) basis set.<sup>[8]</sup>
  - Perform a frequency calculation on the optimized structure to confirm it is a true minimum (i.e., has no imaginary frequencies).

- Transition State (TS) Search:
  - The racemization process can occur through different pathways, typically a syn or anti passage of the ortho-substituents. The anti pathway, which proceeds through a transition state with  $C_i$  symmetry for unsubstituted binaphthyl, is often the preferred, lower-energy route.[\[8\]](#)[\[16\]](#)
  - To find the transition state, perform a potential energy surface (PES) scan by systematically rotating the C1-C1' dihedral angle. The point of maximum energy along this path provides a good initial guess for the TS structure.
  - Perform a transition state optimization using an algorithm like Berny (OPT = (TS, CALCFC, NOEIGEN)).[\[17\]](#)
  - A subsequent frequency calculation must be performed on the optimized TS structure. A true transition state will have exactly one imaginary frequency, corresponding to the rotation around the C-C bond.
- Barrier Calculation:
  - The rotational barrier ( $\Delta E$ ) is the difference in electronic energy between the optimized transition state and the optimized ground state.
  - To obtain the more accurate Gibbs free energy of activation ( $\Delta G^\ddagger$ ), include zero-point vibrational energy (ZPVE) and thermal corrections from the frequency calculations.

## Section 3: Comparative Analysis of Binaphthalene Stability

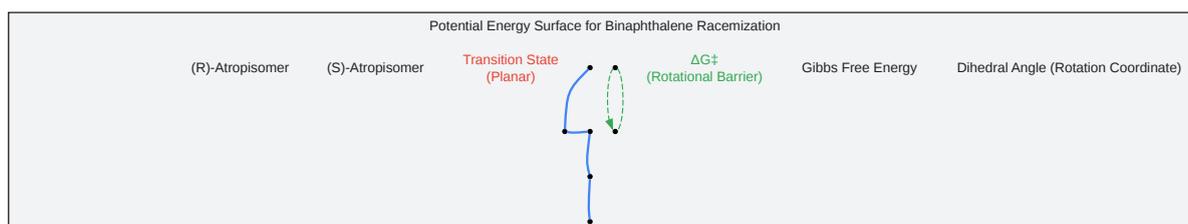
The thermodynamic stability of binaphthalene isomers is highly dependent on their substitution pattern. The following table summarizes experimental and computational data for key derivatives.

Compound	Substituents	Rotational Barrier ( $\Delta G^\ddagger$ )	Method	Reference
1,1'-Binaphthyl	None	~23.0 kcal/mol	DFT (B3LYP/6-31G(d,p))	[8]
BINOL	2,2'-OH	~35-40 kcal/mol	Experimental / DFT	[6][13]
Oxa-Nanographene 1	$\pi$ -extended BINOL-like	35.0 kcal/mol	Experimental (Thermal Isomerization)	[13]
Biaryl 9 (H-bonding)	Tri-ortho-substituted	46.7 kJ/mol (~11.2 kcal/mol)	Experimental	[10]

Note: The stability can vary based on the specific conditions and computational methods employed.

## Section 4: Visualizing the Isomerization Pathway

The interconversion between binaphthalene enantiomers can be visualized as movement along a potential energy surface. The stable enantiomers reside in energy wells, separated by the energy barrier of the transition state.



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Caption: Energy profile for the racemization of a binaphthalene isomer.

## Conclusion

The thermodynamic stability of binaphthalene isomers is a direct consequence of the steric interactions that hinder rotation around the C1-C1' chiral axis. A profound understanding of these principles, combined with robust experimental and computational tools, empowers researchers to design and utilize these valuable molecules with precision. For drug development professionals, controlling atropisomeric stability is crucial, as different, stable isomers can exhibit drastically different pharmacological profiles.<sup>[3][7]</sup> As synthetic methodologies and computational power continue to advance, the rational design of binaphthalenes with tailored rotational barriers will undoubtedly unlock new opportunities in chemistry and medicine.

## References

- stereoelectronics. (2021). stability of atropisomers - Stereochemistry. Retrieved from [\[Link\]](#)
- Chemical Communications (RSC Publishing). (n.d.). Changing the Absolute Configuration of Atropisomeric Binaphthols (BINOLs). Retrieved from [\[Link\]](#)
- Clayden, J., & Moran, W. J. (2020). Atropisomerism in medicinal chemistry: challenges and opportunities. PMC. Retrieved from [\[Link\]](#)
- Yu, L. (1995). Inferring thermodynamic stability relationship of polymorphs from melting data. PubMed. Retrieved from [\[Link\]](#)
- Sýkora, J., et al. (2023). Binaphthalene-based cyclic homochiral ureas and their structure-related properties. Nature. Retrieved from [\[Link\]](#)
- LaPlante, S. R., et al. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research. Retrieved from [\[Link\]](#)
- Biedermann, S., et al. (2020). Cytotoxicity of Atropisomeric [1,1'-Binaphthalene]-2,2'-Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–

Activity Relationships, and Mechanism. Chemistry & Medicinal Chemistry. Retrieved from [\[Link\]](#)

- ResearchGate. (n.d.). Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study | Request PDF. Retrieved from [\[Link\]](#)
- Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Retrieved from [\[Link\]](#)
- Bouab, W., et al. (2000). Kinetic and Thermodynamic Stability of Naphthalene Oxide and Related Compounds. A Comparative Microcalorimetric and Computational (DFT) Study. PubMed. Retrieved from [\[Link\]](#)
- Chemical Science (RSC Publishing). (2023). BINOL-like atropisomeric chiral nanographene. Retrieved from [\[Link\]](#)
- Kostyanovsky, R. G., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI. Retrieved from [\[Link\]](#)
- Tomashik, M. P., et al. (2019). Optical Stability of 1,1'-Binaphthyl Derivatives. ACS Omega. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Atropisomerization Barriers of Configurationally Unstable Biaryl Compounds, Useful Substrates for Atroposelective Conversions to Axially Chiral Biaryls. Retrieved from [\[Link\]](#)
- Havlas, Z., et al. (1998). Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study. The Journal of Organic Chemistry. Retrieved from [\[Link\]](#)
- Ding, K., et al. (1996). A new and efficient method for the resolution of 1,1'-binaphthalene-2,2'-diol. The Journal of Organic Chemistry. Retrieved from [\[Link\]](#)
- Rapacioli, M., et al. (2023). Low-Energy Transformation Pathways between Naphthalene Isomers. MDPI. Retrieved from [\[Link\]](#)
- Cai, D., et al. (2013). Resolution of 1,1'-Bi-2-Naphthol; (R)-(+)-. Organic Syntheses. Retrieved from [\[Link\]](#)

- Koster, G., et al. (1999). Energetics of the naphthalene/azulene monocation isomerization: density functional and coupled cluster calculations. *Journal of the Chemical Society, Perkin Transactions 2*. Retrieved from [[Link](#)]
- The University of East Anglia. (n.d.). Cooling dynamics of energized naphthalene and azulene radical cations. Retrieved from [[Link](#)]
- Ishigami, K., et al. (2021). Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions. *PMC - NIH*. Retrieved from [[Link](#)]
- Beare, N. A., et al. (2023). Syntheses and crystal structure of a (2,6-diisopropyldinaphtho[2,1-d:1',2'-f][2][3]dithiepin-4-yl)(phenyl)methanol atropisomer. *IUCr Journals*. Retrieved from [[Link](#)]

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## Sources

- [1. Binaphthalene-based cyclic homochiral ureas and their structure-related properties - New Journal of Chemistry \(RSC Publishing\) DOI:10.1039/D2NJ06147C \[pubs.rsc.org\]](#)
- [2. stereoelectronics.org \[stereoelectronics.org\]](#)
- [3. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. pubs.acs.org \[pubs.acs.org\]](#)
- [5. Stereo Isomerism in Biphenyl Compounds \(Atropisomerism\) and Conditions for Optical Activity | Pharmaguideline \[pharmaguideline.com\]](#)
- [6. Changing the absolute configuration of atropisomeric bisnaphthols \(BINOLs\) - Chemical Communications \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [7. Cytotoxicity of Atropisomeric \[1,1'-Binaphthalene\]-2,2'-Diamines \(BINAM\) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- [8. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [9. journals.iucr.org \[journals.iucr.org\]](https://journals.iucr.org)
- [10. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [11. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [12. orgsyn.org \[orgsyn.org\]](https://orgsyn.org)
- [13. BINOL-like atropisomeric chiral nanographene - Chemical Science \(RSC Publishing\) DOI:10.1039/D2SC06244E \[pubs.rsc.org\]](https://pubs.rsc.org)
- [14. Kinetic and thermodynamic stability of naphthalene oxide and related compounds. A comparative microcalorimetric and computational \(DFT\) study - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [15. Energetics of the naphthalene/azulene monocation isomerization: density functional and coupled cluster calculations \[ \] †‡ - Journal of the Chemical Society, Perkin Transactions 2 \(RSC Publishing\) \[pubs.rsc.org\]](https://pubs.rsc.org)
- [16. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [17. mdpi.com \[mdpi.com\]](https://mdpi.com)
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